5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

Catalog No.
S580106
CAS No.
14074-80-7
M.F
C44H28N4Zn-2
M. Wt
678.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

CAS Number

14074-80-7

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

IUPAC Name

5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc

Molecular Formula

C44H28N4Zn-2

Molecular Weight

678.1 g/mol

InChI

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;

InChI Key

FGEZGTKFMCNEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2]

Synonyms

zinc tetraphenylporphyrin, zinc(II) tetraphenylporphyrin

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn]

Photodynamic Therapy (PDT)

ZnTPP is a photosensitizer, a molecule that can absorb light and transfer the absorbed energy to other molecules. This property makes it suitable for PDT, a cancer treatment modality. In PDT, ZnTPP is administered to a patient, and then exposed to specific light wavelengths. The light activates ZnTPP, which in turn produces reactive oxygen species (ROS) that damage nearby cancer cells.

Material Science

Due to its unique structure and properties, ZnTPP is explored in various material science applications. For instance, researchers are investigating its potential in:

  • Organic photovoltaics (OPVs): ZnTPP can act as a light absorber in OPVs, devices that convert sunlight into electricity.
  • Perovskite solar cells: ZnTPP can improve the efficiency and stability of perovskite solar cells, another type of photovoltaic device.
  • Chemical sensors: ZnTPP's ability to interact with specific molecules makes it a potential candidate for developing chemical sensors for various applications.

Biocatalysis

ZnTPP can mimic the behavior of natural enzymes, making it a potential tool in biocatalysis, the use of biological processes to carry out chemical reactions. Researchers are exploring its applications in:

  • Biofuel production: ZnTPP-based catalysts can be used in the production of biofuels from renewable sources.
  • Environmental remediation: ZnTPP can be used to degrade pollutants in the environment.

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is a synthetic porphyrin compound characterized by its complex structure, which includes a zinc ion coordinated to a tetraphenylporphyrin framework. Its molecular formula is C₄₄H₂₈N₄Zn, with a molecular weight of 678.12 g/mol. This compound is notable for its vibrant purple to violet color and crystalline form, making it visually distinctive and useful in various applications, particularly in photonics and biochemistry .

The mechanism of action of ZnTPP depends on the specific application. Here are some examples:

  • Catalysis: ZnTPP can act as a catalyst for various reactions due to its ability to bind and activate substrates through coordination and electron transfer processes.
  • Light harvesting: ZnTPP can absorb light and transfer the absorbed energy to other molecules, making it valuable in photodynamic therapy and solar cell research [].

ZnTPP is generally considered to have low to moderate toxicity []. However, it's important to exercise caution when handling the compound due to the following:

  • Skin and eye irritant: Contact with ZnTPP can irritate the skin and eyes [].
  • Potential respiratory irritant: Inhalation of ZnTPP dust may irritate the respiratory tract [].
  • Light sensitivity: ZnTPP decomposes upon exposure to strong light, and the decomposition products may be harmful [].

This compound exhibits significant biological activity due to its ability to produce reactive oxygen species when irradiated. This property makes it a candidate for applications in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential antibacterial and antiviral properties due to its ability to disrupt cellular membranes upon photoactivation .

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine zinc typically involves the following steps:

  • Formation of Porphyrin Ring: The initial step often includes the condensation of pyrrole with an aldehyde (such as benzaldehyde) to form the porphyrin structure.
  • Zinc Coordination: The resulting porphyrin is then treated with a zinc salt (like zinc acetate) under specific conditions (often in a solvent like dichloromethane) to facilitate the coordination of the zinc ion to the porphyrin ring.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity levels necessary for biological and photonic applications .

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc has diverse applications:

  • Photodynamic Therapy: Utilized as a photosensitizer in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  • Solar Energy Conversion: Acts as an efficient light-harvesting material in photovoltaic cells.
  • Fluorescent Probes: Employed in biological imaging due to its strong fluorescence properties.
  • Organic Light Emitting Diodes: Used in OLED technology for producing red light emissions .

Studies have shown that 5,10,15,20-tetraphenyl-21H,23H-porphine zinc interacts with various biological molecules. Its interactions include:

  • Protein Binding: It can bind to proteins and alter their activity or stability.
  • Cell Membrane Interaction: The compound's lipophilicity allows it to integrate into cellular membranes, affecting membrane dynamics and integrity upon photoactivation.
  • Reactive Oxygen Species Generation: Upon light exposure, it generates reactive oxygen species that can induce oxidative stress in cells, leading to apoptosis in targeted cancer cells .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine zinc. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5,10,15,20-TetraphenylporphyrinPorphyrin core with phenyl groupsLacks metal coordination; primarily used for fluorescence.
Zinc Protoporphyrin IXPorphyrin core with iron instead of zincNaturally occurring; involved in hemoglobin function.
Meso-TetraphenylporphyrinSimilar tetraphenyl substitutionCan be synthesized without metal; used in dye applications.
5-(4-Hydroxyphenyl)-10-(4-methylphenyl)-15-(4-methoxyphenyl)-20-(4-nitrophenyl) porphyrinSubstituted phenyl groupsExhibits different electronic properties due to varied substitutions.

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc stands out due to its unique combination of a central zinc atom and the tetraphenyl substitution pattern that enhances its photophysical properties while providing specific biological activity that is not as pronounced in other similar compounds .

Physical Description

Purple crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

676.160539 g/mol

Monoisotopic Mass

676.160539 g/mol

Heavy Atom Count

49

Other CAS

14074-80-7

General Manufacturing Information

Zinc, [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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